Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine derivatives with appropriate alkylating agents. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the use of commercially available piperazine derivatives and coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of alkylated piperazine derivatives.
Scientific Research Applications
Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to other bioactive piperazine derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
Piperazine derivatives: These include compounds like trimetazidine, ranolazine, and aripiprazole, which also contain the piperazine ring and exhibit various biological activities.
Indole derivatives: Compounds like indole-3-acetic acid and its derivatives, which have diverse biological and clinical applications.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 4-(2-hydroxy-3-propan-2-yloxypropyl)piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4.ClH/c1-4-18-13(17)15-7-5-14(6-8-15)9-12(16)10-19-11(2)3;/h11-12,16H,4-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYCHSBQIKFSBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC(C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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